4,5-dibromo-3-fluorothiophene-2-carboxylic acid
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Overview
Description
4,5-Dibromo-3-fluorothiophene-2-carboxylic acid is a complex organic compound characterized by a five-membered aromatic ring known as thiophene. This ring structure contains one sulfur atom and four carbon atoms. The compound features two bromine atoms at positions 4 and 5, a fluorine atom at position 3, and a carboxylic acid group at position 2, giving it unique chemical properties.
Mechanism of Action
Target of Action
Mode of Action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to exhibit a variety of properties and applications, including in the field of medicinal chemistry . The presence of bromine atoms in 4,5-dibromo-3-fluorothiophene-2-carboxylic acid can influence its electron-withdrawing properties, potentially making it suitable for applications in organic solar cells or field-effect transistors.
Molecular Mechanism
It is known that thiophene derivatives can interact with various biomolecules, potentially influencing their function .
Metabolic Pathways
Thiophene derivatives are known to be involved in various biochemical reactions, but specific pathways involving this compound have not been identified .
Preparation Methods
The synthesis of 4,5-dibromo-3-fluorothiophene-2-carboxylic acid typically involves halogenation and functional group modification of existing thiophene derivatives. One common method includes the use of 2-chloro-1,3-dimethyl-4,5-dihydro-1H-imidazolium chloride and N-ethyl-N,N-diisopropylamine in dichloromethane under an inert atmosphere
Chemical Reactions Analysis
4,5-Dibromo-3-fluorothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents under appropriate conditions.
Decarboxylation: The carboxylic acid group can undergo decarboxylation to form 4,5-dibromo-3-fluorothiophenethiol.
Oxidation and Reduction:
Scientific Research Applications
4,5-Dibromo-3-fluorothiophene-2-carboxylic acid has several applications in scientific research:
Organic Electronics: Its electronic properties make it valuable in the development of organic solar cells and field-effect transistors.
Medicinal Chemistry: The combination of fluorine and bromine atoms makes it a potential candidate for the development of novel bioactive molecules.
Material Science: Functionalized thiophene derivatives are explored for new materials with specific properties, such as polymer synthesis.
Comparison with Similar Compounds
Similar compounds to 4,5-dibromo-3-fluorothiophene-2-carboxylic acid include other substituted thiophene derivatives, such as:
- 4,5-Dibromo-2-thiophenecarboxylic acid
- 3-Fluoro-2-thiophenecarboxylic acid
- 4-Bromo-3-fluorothiophene-2-carboxylic acid
These compounds share the thiophene ring structure but differ in the number and position of halogen atoms, which can significantly influence their chemical properties and applications. The unique combination of bromine and fluorine atoms in this compound makes it particularly interesting for research in organic electronics and medicinal chemistry.
Properties
CAS No. |
1628447-64-2 |
---|---|
Molecular Formula |
C5HBr2FO2S |
Molecular Weight |
303.9 |
Purity |
95 |
Origin of Product |
United States |
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